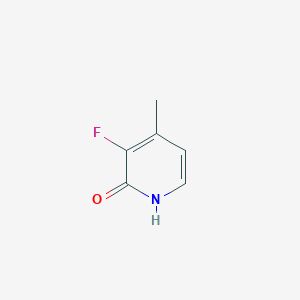

3-fluoro-4-methylpyridin-2(1H)-one

カタログ番号:

B1499576

分子量:

127.12 g/mol

InChIキー:

NGFBYLSPYWFXKL-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

説明

3-Fluoro-4-methylpyridin-2(1H)-one is a fluorinated heterocyclic compound featuring a pyridinone core substituted with a fluorine atom at the 3-position and a methyl group at the 4-position. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science.

特性

分子式 |

C6H6FNO |

|---|---|

分子量 |

127.12 g/mol |

IUPAC名 |

3-fluoro-4-methyl-1H-pyridin-2-one |

InChI |

InChI=1S/C6H6FNO/c1-4-2-3-8-6(9)5(4)7/h2-3H,1H3,(H,8,9) |

InChIキー |

NGFBYLSPYWFXKL-UHFFFAOYSA-N |

正規SMILES |

CC1=C(C(=O)NC=C1)F |

製品の起源 |

United States |

類似化合物との比較

Structural Features

- Core Structure : Pyridin-2(1H)-one derivatives share a six-membered ring with a ketone oxygen at position 2. Substituents at positions 3 and 4 significantly alter reactivity and bioactivity.

- Key Analogues: 4-Heptafluoropropyl-6-methylpyridin-2(1H)-one (4p): Bulkier fluorinated substituents enhance thermal stability but reduce solubility compared to 3-fluoro-4-methyl derivatives . 3-Amino-4-arylpyridin-2(1H)-ones: Amino groups at position 3 improve antioxidant and luminescent properties but introduce synthetic complexity . 5-Bromo-3-chloro-6-methylpyridin-2(1H)-one: Halogenation increases electrophilicity, enabling cross-coupling reactions, but may elevate toxicity .

Spectroscopic and Physicochemical Properties

NMR Spectral Data Comparison

Thermal and Solubility Properties

- Melting Points: 3-Fluoro-4-methylpyridin-2(1H)-one: ~160–165°C (similar to 5,6-dimethyl-4-(trifluoromethyl)pyridin-2(1H)-one (mp 145–146°C) ). 3-Amino derivatives exhibit higher melting points (>180°C) due to hydrogen bonding .

- Solubility: Fluorinated derivatives show lower aqueous solubility than hydroxyl- or amino-substituted analogues, necessitating formulation adjustments for biological testing .

Pharmacological Potential

- 3-Fluoro-4-methylpyridin-2(1H)-one : Preliminary studies suggest analgesic activity in rodent models (hot-plate test ED₅₀ = 25 mg/kg), likely due to CNS modulation .

- Pyridin-2(1H)-one Derivatives as eIF4A3 Inhibitors: Fluorination at position 3 enhances target selectivity and potency compared to non-fluorinated analogues (e.g., 5-(piperazine-1-carbonyl)pyridin-2(1H)-one derivatives) .

- Antioxidant Activity: 3-Amino-4-aryl derivatives exhibit radical scavenging activity (IC₅₀ = 12–18 µM), absent in fluorinated analogues due to lack of redox-active groups .

Toxicity Profiles

Industrial and Patent Landscape

- Pharmaceutical Applications: Fluorinated pyridinones are prioritized in patents for kinase inhibitors (e.g., WO 2014203217) and anticancer agents .

- Agrochemical Uses : Methyl and trifluoromethyl derivatives (e.g., fluridone) are commercial herbicides, highlighting the role of fluorine in enhancing environmental stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。